Cas no 682778-17-2 (N,N-Diethyl 4-bromo-2-chlorobenzamide)

N,N-Diethyl 4-bromo-2-chlorobenzamide is a halogenated benzamide derivative with applications in organic synthesis and pharmaceutical research. The compound features both bromo and chloro substituents on the aromatic ring, enhancing its reactivity for further functionalization, such as cross-coupling reactions. The diethylamide moiety contributes to its solubility in organic solvents, facilitating handling in synthetic workflows. This intermediate is particularly valuable in the development of agrochemicals and bioactive molecules due to its structural versatility. High purity grades are available to ensure consistent performance in demanding reactions. Its stability under standard storage conditions makes it a reliable choice for research and industrial applications.
N,N-Diethyl 4-bromo-2-chlorobenzamide structure
682778-17-2 structure
Product Name:N,N-Diethyl 4-bromo-2-chlorobenzamide
CAS No:682778-17-2
MF:C11H13BrClNO
MW:290.58402132988
CID:1734174
PubChem ID:16115931
Update Time:2025-06-08

N,N-Diethyl 4-bromo-2-chlorobenzamide Chemical and Physical Properties

Names and Identifiers

    • Benzamide, 4-bromo-2-chloro-N,N-diethyl-
    • 4-bromo-2-chloro-N,N-diethylbenzamide
    • N,N-Diethyl 4-broMo-2-chlorobenzaMide
    • N,N-dimethyl 4-bromo-2-chlorobenzamide
    • DTXSID70583037
    • MFCD20046464
    • E91912
    • SCHEMBL3552169
    • IFMVHORCFRIXQD-UHFFFAOYSA-N
    • N,N-diethyl-4-bromo-2-chlorobenzamide
    • BS-24553
    • 682778-17-2
    • AKOS010133924
    • CS-0194499
    • N,N-Diethyl4-bromo-2-chlorobenzamide
    • N,N-Diethyl 4-bromo-2-chlorobenzamide
    • MDL: MFCD20046464
    • Inchi: 1S/C11H13BrClNO/c1-3-14(4-2)11(15)9-6-5-8(12)7-10(9)13/h5-7H,3-4H2,1-2H3
    • InChI Key: IFMVHORCFRIXQD-UHFFFAOYSA-N
    • SMILES: BrC1C=CC(=C(C=1)Cl)C(N(CC)CC)=O

Computed Properties

  • Exact Mass: 288.98690g/mol
  • Monoisotopic Mass: 288.98690g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 15
  • Rotatable Bond Count: 4
  • Complexity: 221
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.4
  • Topological Polar Surface Area: 20.3Ų

N,N-Diethyl 4-bromo-2-chlorobenzamide Pricemore >>

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Additional information on N,N-Diethyl 4-bromo-2-chlorobenzamide

Comprehensive Overview of N,N-Diethyl 4-bromo-2-chlorobenzamide (CAS No. 682778-17-2)

N,N-Diethyl 4-bromo-2-chlorobenzamide (CAS No. 682778-17-2) is a specialized organic compound widely utilized in pharmaceutical and agrochemical research. This brominated and chlorinated benzamide derivative has garnered significant attention due to its unique structural properties and potential applications in drug discovery and material science. The compound's molecular formula, C11H13BrClNO, highlights its versatility as a building block for synthesizing more complex molecules.

Researchers often search for "N,N-Diethyl 4-bromo-2-chlorobenzamide uses" or "682778-17-2 synthesis method," reflecting growing interest in its practical applications. Recent studies suggest its role as an intermediate in developing novel active pharmaceutical ingredients (APIs), particularly in kinase inhibitor research. The compound's halogen-substituted aromatic ring makes it valuable for cross-coupling reactions, a hot topic in modern organic chemistry.

The compound's physicochemical properties, including its melting point (typically 85-89°C) and solubility profile (soluble in organic solvents like DMSO and ethanol), make it suitable for various laboratory applications. Analytical techniques such as HPLC purification and NMR characterization are commonly employed to ensure its purity, addressing another frequent search query: "how to analyze N,N-Diethyl 4-bromo-2-chlorobenzamide."

In the context of green chemistry trends, scientists are exploring more sustainable approaches to producing halogenated benzamides. This aligns with searches for "eco-friendly synthesis of 682778-17-2" and "catalytic methods for bromo-chloro compounds." The compound's stability under various conditions also makes it a candidate for studying structure-activity relationships (SAR) in medicinal chemistry projects.

Quality control remains a critical aspect when working with N,N-Diethyl 4-bromo-2-chlorobenzamide. Laboratories frequently inquire about "682778-17-2 storage conditions" (recommended: 2-8°C in airtight containers) and "handling precautions for halogenated amides." Proper characterization using mass spectrometry and elemental analysis ensures batch-to-batch consistency for research applications.

The compound's patent landscape reveals its importance in intellectual property related to heterocyclic chemistry. Recent publications discuss its utility in creating bioactive scaffolds, addressing another common search trend: "682778-17-2 patent applications." Its structural features enable diverse modifications, making it valuable for combinatorial chemistry approaches.

From a regulatory perspective, N,N-Diethyl 4-bromo-2-chlorobenzamide requires proper documentation for international shipping, with researchers often searching for "CAS 682778-17-2 SDS information." While not classified as hazardous under standard conditions, appropriate laboratory practices should always be followed when handling this chemical.

Emerging applications in material science have expanded interest in this compound, particularly in developing organic electronic materials. The bromo and chloro substituents offer unique electronic properties that researchers are exploring for potential use in optoelectronic devices, connecting to trending searches about "halogenated compounds in OLEDs."

For synthetic chemists, the compound serves as an excellent example of directed ortho metalation chemistry. This technique, frequently searched alongside "682778-17-2 synthetic routes," allows precise functionalization of the aromatic ring system. The compound's diethylamide moiety also provides interesting conformational properties worth studying.

In analytical chemistry, N,N-Diethyl 4-bromo-2-chlorobenzamide has been used as a reference standard for method development, particularly in reverse-phase chromatography. This addresses laboratory professionals' queries about "suitable standards for bromo-chloro compounds." Its distinct UV absorption characteristics make it valuable for HPLC method validation.

The compound's stability under various pH conditions has prompted investigations into its potential as a molecular probe. Researchers examining "chemical stability of halogenated benzamides" often reference this compound's robust nature. Such properties make it valuable for mechanistic studies in organic reaction pathways.

Recent advances in flow chemistry have opened new possibilities for scaling up production of N,N-Diethyl 4-bromo-2-chlorobenzamide. This connects to industry searches for "continuous processing of 682778-17-2" and "green manufacturing of halogenated intermediates." The compound serves as an excellent case study for process intensification techniques.

In academic settings, this compound provides valuable teaching opportunities for advanced organic synthesis courses. Educators frequently search for "demonstration compounds for electrophilic aromatic substitution" and "examples of halogenated amides" - both categories where CAS 682778-17-2 serves as an ideal candidate.

The future research directions for N,N-Diethyl 4-bromo-2-chlorobenzamide may include exploration of its biological activity profile and potential applications in medicinal chemistry. With increasing interest in halogen bonding in drug design, this compound's unique structural features position it as an interesting subject for further investigation.

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